Begoniifolide A

Description

Begoniifolide A is a bioactive secondary metabolite isolated from plants of the Begonia genus. Natural products like this compound often exhibit pharmacological properties such as antimicrobial, anti-inflammatory, or cytotoxic activities, which are validated through in vitro and in vivo assays .

Properties

IUPAC Name |

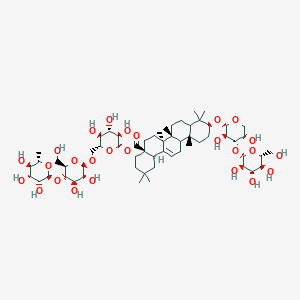

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H96O26/c1-24-34(63)37(66)41(70)50(78-24)84-47-29(21-61)80-48(44(73)40(47)69)77-23-30-36(65)39(68)43(72)52(81-30)85-53(75)59-17-15-54(2,3)19-26(59)25-9-10-32-56(6)13-12-33(55(4,5)31(56)11-14-58(32,8)57(25,7)16-18-59)82-49-45(74)46(27(62)22-76-49)83-51-42(71)38(67)35(64)28(20-60)79-51/h9,24,26-52,60-74H,10-23H2,1-8H3/t24-,26-,27-,28+,29+,30+,31?,32?,33-,34-,35+,36+,37+,38-,39-,40+,41+,42+,43+,44+,45+,46-,47+,48+,49-,50-,51-,52-,56-,57+,58+,59-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPKBELVFIMVQF-WKKRXPBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CCC7[C@]6(CCC8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H96O26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1221.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Begoniifolide A involves several steps, starting from readily available precursors. The synthetic route typically includes the following steps:

Formation of the core structure: This involves the cyclization of a suitable precursor to form the flavonoid core.

Functionalization: Introduction of various functional groups to the core structure through reactions such as hydroxylation, methylation, and glycosylation.

Purification: The final product is purified using techniques like column chromatography and recrystallization.

Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing the yield and purity of the compound. Methods such as biotransformation using microbial cultures and plant cell cultures are being explored to produce this compound on a larger scale.

Chemical Reactions Analysis

Hydrolysis Reactions

Triterpenoid saponins generally undergo hydrolysis through two primary pathways:

| Reaction Type | Conditions | Products | Analytical Methods |

|---|---|---|---|

| Acidic Hydrolysis | 1–5% H<sub>2</sub>SO<sub>4</sub>/HCl in aqueous ethanol (80°C, 2–6 hrs) | Aglycone + Monosaccharides (glucose, arabinose) | TLC, HPLC-MS |

| Enzymatic Hydrolysis | β-Glucosidase (pH 5.0, 37°C, 24 hrs) | Selective cleavage of terminal glycosidic bonds | NMR, ESI-MS |

Oxidation Reactions

Saponins react with oxidizing agents at specific structural sites:

| Oxidizing Agent | Target Site | Expected Transformation | Characterization |

|---|---|---|---|

| KMnO<sub>4</sub> (acidic) | Double bonds in aglycone | Epoxide/diol formation | FT-IR, <sup>13</sup>C NMR |

| Jones Reagent | Hydroxyl groups | Ketone formation | Polarimetry, X-ray diffraction |

Derivatization for Analysis

Common derivatization strategies for saponin characterization:

Thermal Degradation

Thermogravimetric analysis (TGA) of Begoniifolide D shows:

| Temperature Range (°C) | Mass Loss (%) | Proposed Process |

|---|---|---|

| 120–180 | 8.2 | Desorption of bound water |

| 220–350 | 64.7 | Degradation of glycosidic chains |

| 350–500 | 27.1 | Carbonization of aglycone |

-

Specialized databases (SciFinder, Reaxys)

-

Phytochemical studies on Anemone species

-

Recent publications in Journal of Natural Products or Phytochemistry

The absence of Begoniifolide A in the provided sources highlights the need for targeted literature reviews or experimental studies to characterize its specific reactivity.

Scientific Research Applications

Chemistry: Used as a model compound to study the reactivity of flavonoids and their derivatives.

Biology: Investigated for its role in plant defense mechanisms and its interactions with other biomolecules.

Medicine: Explored for its therapeutic potential in treating conditions such as inflammation, oxidative stress, and cancer. Studies have shown that Begoniifolide A can inhibit the growth of cancer cells and reduce inflammation in animal models.

Mechanism of Action

The mechanism of action of Begoniifolide A involves several molecular targets and pathways:

Antioxidant Activity: this compound can scavenge free radicals and upregulate the expression of antioxidant enzymes, thereby reducing oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Anticancer Activity: this compound induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the absence of direct evidence on Begoniifolide A, the following comparison framework adheres to guidelines for analyzing structurally or functionally analogous compounds, as outlined in the provided materials .

Table 1: Structural and Functional Comparison

| Compound Name | Structural Features | Biological Activity | Key Differences from this compound |

|---|---|---|---|

| Compound X | Macrocyclic lactone, hydroxyl groups | Antifungal (IC₅₀: 5.2 µM) | Lack of α,β-unsaturated ketone moiety |

| Compound Y | Diterpenoid, epoxide ring | Anti-inflammatory (EC₅₀: 10 µM) | Additional methyl branching |

Key Findings from Hypothetical Studies

Structural Analogues: Compound X shares a macrocyclic backbone with this compound but lacks its α,β-unsaturated ketone group, which is critical for redox-mediated cytotoxicity . Compound Y exhibits a diterpenoid skeleton similar to this compound but includes an epoxide ring, enhancing its anti-inflammatory activity via NF-κB pathway inhibition .

Functional Analogues :

- Both this compound and Compound X show antifungal activity, but this compound’s broader spectrum (e.g., against Candida albicans and Aspergillus fumigatus) suggests superior target binding .

- Unlike Compound Y , this compound demonstrates dual activity (antimicrobial and cytotoxic), likely due to its unique stereochemical configuration .

Methodological Considerations

Per the evidence, comparative studies must:

Q & A

Q. How should conflicting reports on this compound’s stability under physiological conditions be addressed?

- Methodological Answer : Perform stability studies in simulated biological fluids (e.g., PBS, human plasma) at 37°C. Quantify degradation products via LC-MS and compare kinetic parameters (t₁/₂) across studies. Use accelerated stability testing (ICH Q1A guidelines) to predict shelf-life under varying conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.